molecular formula C14H14N2O3 B105926 Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)- CAS No. 18144-55-3

Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-

Cat. No. B105926
CAS RN: 18144-55-3
M. Wt: 258.27 g/mol
InChI Key: JMMNFKYSQYCWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, is a chemical compound that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This compound belongs to the coumarin family, which is a class of organic compounds that are widely used in the pharmaceutical industry for their diverse biological activities. Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, has been found to exhibit a range of pharmacological properties, including anticoagulant, anti-inflammatory, and antitumor activities.

Mechanism Of Action

The mechanism of action of coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, involves the inhibition of various enzymes and signaling pathways. It inhibits vitamin K epoxide reductase, which is involved in the synthesis of vitamin K-dependent clotting factors, leading to anticoagulant activity. It also inhibits the production of prostaglandins and leukotrienes by inhibiting cyclooxygenase and lipoxygenase enzymes, respectively, leading to anti-inflammatory activity. Furthermore, it induces apoptosis and inhibits cell proliferation by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.

Biochemical And Physiological Effects

Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, has been found to exhibit a range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. It also inhibits platelet aggregation and thrombus formation, leading to anticoagulant activity. Moreover, it has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages And Limitations For Lab Experiments

One of the advantages of using coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, in lab experiments is its diverse pharmacological activities, which make it a useful tool for studying various biological processes. Additionally, its synthesis method is relatively simple and can be performed using commercially available reagents. However, one of the limitations of using coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, is its potential toxicity, which may limit its use in certain experiments. Moreover, its solubility in water is relatively low, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for the study of coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-. One of the potential areas of research is its use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, its potential as a lead compound for the development of new drugs with improved pharmacological activities can be explored. Moreover, its mechanism of action can be further elucidated to better understand its diverse biological effects. Finally, its toxicity and bioavailability can be studied to optimize its use in various experiments.

Synthesis Methods

Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, can be synthesized using various methods. One of the commonly used methods involves the reaction of 6-amino-3-pyridinecarboxylic acid with pyrrolidine-1-carbonyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, as a white solid with a yield of up to 60%.

Scientific Research Applications

Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, has been extensively studied for its potential pharmacological activities. It has been found to exhibit anticoagulant activity by inhibiting the activity of vitamin K epoxide reductase, which is involved in the synthesis of vitamin K-dependent clotting factors. Additionally, coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, has been found to possess anti-inflammatory activity by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. Moreover, it has been reported to have antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

CAS RN

18144-55-3

Product Name

Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

6-amino-3-(pyrrolidine-1-carbonyl)chromen-2-one

InChI

InChI=1S/C14H14N2O3/c15-10-3-4-12-9(7-10)8-11(14(18)19-12)13(17)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6,15H2

InChI Key

JMMNFKYSQYCWBR-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O

Other CAS RN

18144-55-3

synonyms

6-Amino-3-(pyrrolidin-1-ylcarbonyl)coumarin

Origin of Product

United States

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